molecular formula C5H9Br2NO B8749941 2,4-Dibromo-N-methylbutanamide

2,4-Dibromo-N-methylbutanamide

Cat. No.: B8749941
M. Wt: 258.94 g/mol
InChI Key: HPCYZQZHUNXJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-N-methylbutanamide is a brominated amide derivative characterized by two bromine atoms at the 2- and 4-positions of the butanamide backbone and an N-methyl substituent. Its physicochemical properties, such as high molecular weight (due to bromine) and reduced solubility in polar solvents, can be inferred from analogs .

Properties

Molecular Formula

C5H9Br2NO

Molecular Weight

258.94 g/mol

IUPAC Name

2,4-dibromo-N-methylbutanamide

InChI

InChI=1S/C5H9Br2NO/c1-8-5(9)4(7)2-3-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

HPCYZQZHUNXJPG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CCBr)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine atoms in this compound increase molecular weight and electronegativity compared to methoxy or methyl groups in analogs like 4c.

Yields for brominated compounds are often lower than non-halogenated analogs due to competing elimination or oxidation side reactions.

Spectroscopic Differentiation :

  • IR Spectroscopy : C-Br stretches (500–600 cm⁻¹) distinguish brominated amides from methoxy-containing compounds (C-O at ~1250 cm⁻¹) .
  • NMR : Bromine induces significant deshielding in ¹H NMR (e.g., δ 4.0–4.5 ppm for Br-adjacent protons) compared to methoxy groups (δ 3.7–3.9 ppm) .

In contrast, 4-(N,N-Dimethylamino)butanoic acid is used in biocompatible systems , while complex amides in target enzyme inhibition .

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